molecular formula C11H8BrClN2O2 B6176011 methyl 5-(3-bromophenyl)-4-chloro-1H-imidazole-2-carboxylate CAS No. 2551119-81-2

methyl 5-(3-bromophenyl)-4-chloro-1H-imidazole-2-carboxylate

Cat. No.: B6176011
CAS No.: 2551119-81-2
M. Wt: 315.6
InChI Key:
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Description

Methyl 5-(3-bromophenyl)-4-chloro-1H-imidazole-2-carboxylate is a heterocyclic compound that features an imidazole ring substituted with bromophenyl and chloro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(3-bromophenyl)-4-chloro-1H-imidazole-2-carboxylate typically involves multi-step reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and palladium catalysts to ensure high yield and purity . The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(3-bromophenyl)-4-chloro-1H-imidazole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 5-(3-bromophenyl)-4-chloro-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and affecting cellular pathways. This can lead to various biological effects, such as anticancer or antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(3-bromophenyl)-4-chloro-1H-imidazole-2-carboxylate is unique due to its specific substitution pattern on the imidazole ring, which can confer distinct biological activities and chemical reactivity compared to similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

2551119-81-2

Molecular Formula

C11H8BrClN2O2

Molecular Weight

315.6

Purity

95

Origin of Product

United States

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